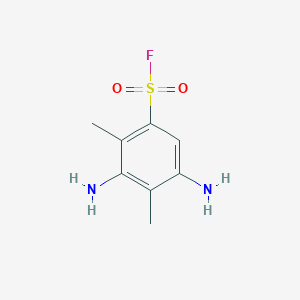
5-Chloro-2-(2-fluorophenyl)pyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(2-fluorophenyl)pyridin-3-ol is a chemical compound with the molecular formula C11H7ClFNO It is a member of the pyridine family, characterized by a pyridine ring substituted with chlorine and fluorophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2-fluorophenyl)pyridin-3-ol typically involves the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions. One method involves the reaction with vinylstannane and monothioacetic acids to yield the desired product . The reaction conditions often require specific temperatures, pressures, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of high-pressure autoclaves and specific catalysts, such as platinum and carbon, can facilitate the production process . The reaction mixture is typically subjected to various purification steps, including filtration and concentration under reduced pressure, to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-(2-fluorophenyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, replacing the chlorine or fluorophenyl groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridines with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-(2-fluorophenyl)pyridin-3-ol has several scientific research applications:
Medicine: It is investigated for its potential therapeutic effects, particularly in targeting specific biological pathways and receptors.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-(2-fluorophenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde
- 3-Chloro-5-(trifluoromethyl)pyridin-2-ol
- 2-[2-(2-Fluorophenyl)pyridin-4-yl]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridine
Uniqueness
5-Chloro-2-(2-fluorophenyl)pyridin-3-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorophenyl groups enhances its reactivity and potential for diverse applications compared to other similar compounds.
Eigenschaften
Molekularformel |
C11H7ClFNO |
|---|---|
Molekulargewicht |
223.63 g/mol |
IUPAC-Name |
5-chloro-2-(2-fluorophenyl)pyridin-3-ol |
InChI |
InChI=1S/C11H7ClFNO/c12-7-5-10(15)11(14-6-7)8-3-1-2-4-9(8)13/h1-6,15H |
InChI-Schlüssel |
AQFOAQDTQSYTSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=N2)Cl)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


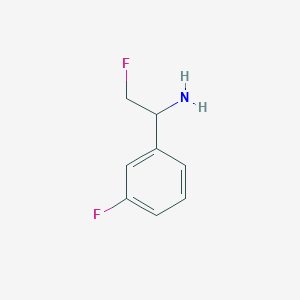
![tert-Butyl 4-cyano-4-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate](/img/structure/B13227773.png)
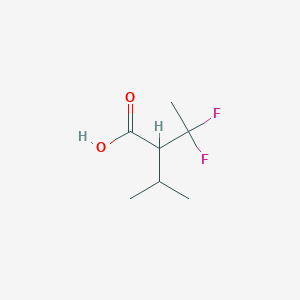
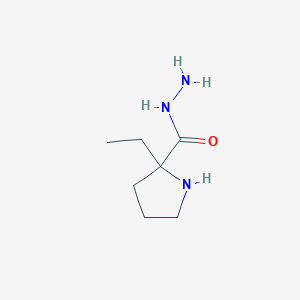



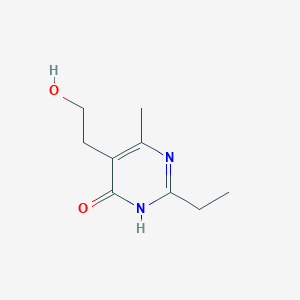
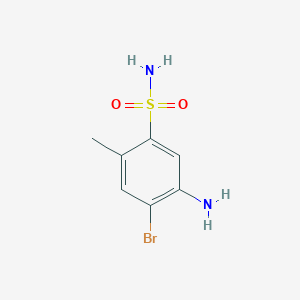
![4-[(Methylamino)methyl]thiophene-2-carbonitrile](/img/structure/B13227824.png)
![(2-Ethylbutyl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B13227832.png)

